molecular formula C20H12Br4 B2518836 4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) CAS No. 408327-92-4

4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)

Cat. No.: B2518836
CAS No.: 408327-92-4
M. Wt: 571.932
InChI Key: UBAQOEFFHPLTFD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) are currently unknown This compound is a complex organic molecule with multiple bromine atoms, which suggests it may interact with a variety of biological targets

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) involves multiple steps, starting with the bromination of benzene derivatives. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) and are carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-[1-bromo-2,2-bis(4-bromophenyl)ethenyl]benzene
  • 1,2,2-Tribromoethene
  • 4-Bromo-1,1,2-triylbenzene

Uniqueness

4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) is unique due to its high degree of bromination and the specific arrangement of bromine atoms on the benzene rings.

Properties

IUPAC Name

1-bromo-4-[1-bromo-2,2-bis(4-bromophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br4/c21-16-7-1-13(2-8-16)19(14-3-9-17(22)10-4-14)20(24)15-5-11-18(23)12-6-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAQOEFFHPLTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)Br)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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